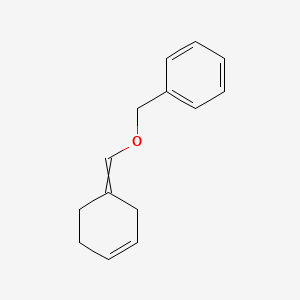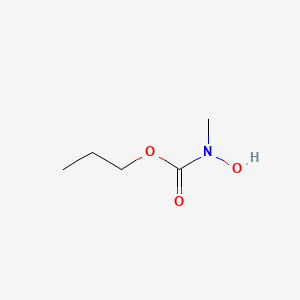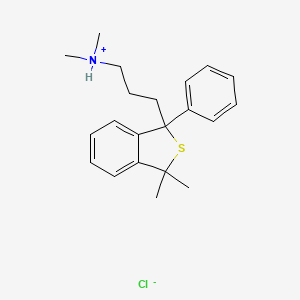
1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine hydrochloride is a synthetic organic compound It belongs to the class of benzo©thiophene derivatives, which are known for their diverse chemical and biological properties
Métodos De Preparación
The synthesis of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of benzo©thiophene with appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Análisis De Reacciones Químicas
1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine hydrochloride can be compared with other benzo©thiophene derivatives, such as:
- 1,3,3-Trimethyl-1-phenylindane
- 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene
- 1,3,3-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole)
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to unique chemical and biological properties .
Propiedades
Número CAS |
26106-04-7 |
|---|---|
Fórmula molecular |
C21H28ClNS |
Peso molecular |
362.0 g/mol |
Nombre IUPAC |
3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H27NS.ClH/c1-20(2)18-13-8-9-14-19(18)21(23-20,15-10-16-22(3)4)17-11-6-5-7-12-17;/h5-9,11-14H,10,15-16H2,1-4H3;1H |
Clave InChI |
RGZROMISSNLNLL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(S1)(CCC[NH+](C)C)C3=CC=CC=C3)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


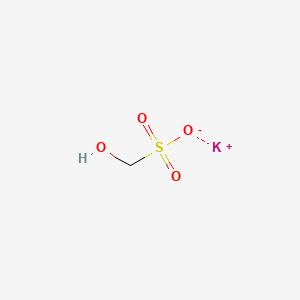
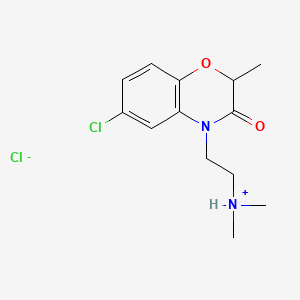
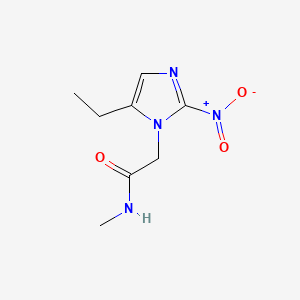
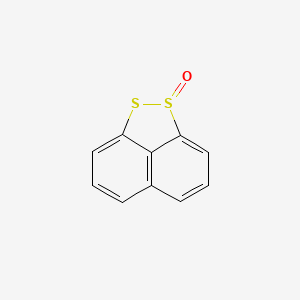
![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)

![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
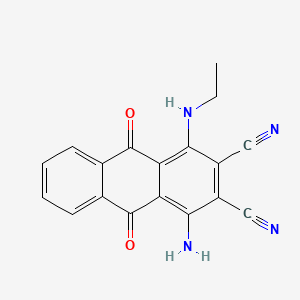

![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)

